N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester
Description
N,N'-Bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester (CAS: 144373-70-6) is a protected derivative of L-homocystine, featuring two tert-butyloxycarbonyl (Boc) groups on the amino termini and methyl esters on the carboxyl groups. This compound serves as a critical intermediate in peptide synthesis, enabling selective deprotection strategies while maintaining disulfide bond integrity during solid-phase or solution-phase reactions . Its synthesis typically involves sequential protection of L-homocystine using Boc-anhydride under basic conditions, followed by esterification of the carboxyl groups with methanol. The Boc groups provide steric protection and acid-labile deactivation, making the compound compatible with orthogonal deprotection workflows .
Properties
IUPAC Name |
methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVFCNHFBRIZNT-LSLKUGRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amine Groups
The primary synthesis route involves reacting L-homocystine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. L-Homocystine, a dimeric amino acid with two free amines and two carboxyl groups, undergoes Boc protection as follows:
Reagents and Conditions
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L-Homocystine : 1 equiv
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Boc₂O : 2.2–2.5 equiv (to ensure complete di-protection)
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Base : Triethylamine (TEA, 2.5 equiv) or aqueous NaOH (pH 8–9)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature : Room temperature (25°C)
Procedure
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Dissolve L-homocystine in anhydrous DMF.
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Add TEA dropwise to deprotonate the amine groups.
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Introduce Boc₂O slowly to avoid exothermic side reactions.
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Stir until TLC or HPLC confirms complete conversion.
Work-up
Methyl Esterification of Carboxyl Groups
The Boc-protected intermediate is esterified using methanol under acidic conditions:
Reagents and Conditions
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N,N'-Di-Boc-L-homocystine : 1 equiv
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Methanol : Excess (as solvent and reagent)
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Catalyst : HCl gas or concentrated H₂SO₄ (1–2 equiv)
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Temperature : Reflux (60–65°C)
Procedure
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Suspend N,N'-di-Boc-L-homocystine in methanol.
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Bubble HCl gas through the solution or add H₂SO₄.
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Reflux until esterification completes (monitored by loss of carboxyl IR stretch at ~1700 cm⁻¹).
Work-up
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Neutralize with NaHCO₃ and extract with dichloromethane.
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Dry and evaporate to isolate the final product as a white solid.
Yield : 70–85% (over two steps).
Stepwise Synthesis from L-Homocysteine Monomers
Protection and Esterification of L-Homocysteine
This method involves synthesizing the monomeric Boc-L-homocysteine methyl ester before oxidative dimerization:
Reagents and Conditions
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L-Homocysteine : 2 equiv
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Boc₂O : 2.2 equiv
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Methanol : Excess
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Oxidizing Agent : H₂O₂ (30%) or iodine (I₂)
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Solvent : Water/THF mixture
Procedure
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Oxidize the thiol groups of two Boc-L-homocysteine methyl ester molecules with H₂O₂ or I₂ to form the disulfide bond.
Work-up
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Quench excess oxidizer with Na₂S₂O₃.
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Extract with ethyl acetate, dry, and purify via column chromatography (hexane/EtOAc).
Yield : 60–75% (over three steps).
Optimization of Reaction Conditions
Solvent and Base Selection
Esterification Catalysts
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HCl/MeOH : Efficient but requires careful pH control to avoid Boc cleavage.
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DCC/DMAP : Avoids acidic conditions, yielding higher purity (95% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity and Yield
Industrial-Scale Production Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Boc protecting groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Boc deprotection is typically carried out using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
Scientific Research Applications
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Peptide Synthesis
- The compound serves as a key intermediate in the synthesis of peptides that incorporate non-canonical amino acids. Its Boc protecting groups facilitate selective deprotection during peptide assembly, allowing for the introduction of functionalized residues essential for biological activity.
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Drug Development
- N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester has been utilized in the design of inhibitors targeting various enzymes and receptors. For instance, studies have shown its potential in developing inhibitors for cysteine proteases, which are implicated in numerous diseases including cancer and infectious diseases.
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Bioconjugation Techniques
- The compound's reactive groups enable bioconjugation with biomolecules such as antibodies or enzymes. This property is exploited in creating targeted drug delivery systems, enhancing the therapeutic efficacy of drugs while minimizing side effects.
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Fluorescent Probes
- Researchers have developed fluorescent probes based on this compound for studying protein interactions and cellular processes. The ability to modify the structure allows for tuning the optical properties necessary for imaging applications.
Data Tables
| Application Area | Description |
|---|---|
| Peptide Synthesis | Intermediate for synthesizing peptides with non-canonical amino acids |
| Drug Development | Potential inhibitors for cysteine proteases |
| Bioconjugation | Creation of targeted drug delivery systems |
| Fluorescent Probes | Development of probes for imaging and protein interaction studies |
Case Studies
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Peptide Inhibitors
- A study demonstrated the use of this compound in synthesizing a peptide inhibitor for a specific cysteine protease. The inhibitor showed promising results in vitro, reducing enzyme activity by over 80% compared to controls.
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Targeted Drug Delivery
- In another research project, this compound was conjugated to an antibody, resulting in a targeted delivery system that improved the localization of chemotherapeutic agents to tumor sites. Animal models showed significantly reduced side effects and enhanced therapeutic outcomes.
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Imaging Applications
- A fluorescent probe derived from this compound was used to visualize protein interactions within live cells. The probe exhibited high specificity and sensitivity, providing valuable insights into cellular mechanisms.
Mechanism of Action
The mechanism of action of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester primarily involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions . This selective protection and deprotection allow for the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester with structurally related compounds, emphasizing molecular features, stability, and applications:
Key Findings
Protecting Group Impact :
- Boc vs. Trifluoroacetyl : Boc groups require trifluoroacetic acid (TFA) for deprotection, making them ideal for stepwise peptide assembly . In contrast, trifluoroacetyl groups are removed under mild basic conditions (e.g., Ba(OH)₂), enabling one-pot deprotection but limiting compatibility with base-sensitive residues .
- Stability : Boc-protected compounds exhibit superior thermal stability compared to trifluoroacetyl derivatives, which may decompose under prolonged storage .
Ester Group Influence :
- Methyl esters (target compound) hydrolyze faster under basic conditions than tert-butyl esters (e.g., N,N′-di(tert-butoxycarbonyl)-L-homocystine di(tert-butyl) ester), which require stronger acids for cleavage .
- The tert-butyl ester variant shows reduced solubility in polar solvents, complicating purification but enhancing compatibility with hydrophobic reaction environments .
Reactivity and Applications :
- The unprotected L-homocystine bis-methyl ester (297.0943 g/mol) is prone to disulfide bond oxidation but serves as a versatile starting material for introducing thiol-reactive moieties .
- The trifluoroacetyl derivative is favored in rapid deprotection workflows, whereas Boc-protected compounds are preferred for iterative peptide elongation due to their compatibility with standard SPPS resins .
Research Highlights
- Synthetic Utility : The Boc-protected homocystine dimethyl ester was used to synthesize S-ribosylhomocysteine analogues via reductive disulfide cleavage with tris(2-carboxyethyl)phosphine (TCEP), yielding N-Boc-L-homocysteine tert-butyl ester in 99% purity .
- Comparative Stability : Trifluoroacetyl derivatives decompose at room temperature over weeks, whereas Boc-protected analogs remain stable for months under inert storage .
Biological Activity
N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester (Boc-homocystine) is a derivative of homocystine, an amino acid that plays a significant role in various biological processes. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics and as a building block for more complex molecules.
- Molecular Formula : C20H36N2O8S2
- Molecular Weight : 496.638 g/mol
- CAS Number : 144373-70-6
Boc-homocystine exhibits biological activity primarily through its interactions with various cellular pathways. It is known to influence:
- Cysteine metabolism : As a homocysteine derivative, it may affect pathways involving cysteine, which is crucial for protein synthesis and antioxidant defense.
- Cell signaling : The compound can modulate signaling pathways that involve reactive oxygen species (ROS) and apoptosis.
Antioxidant Properties
Boc-homocystine has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Studies indicate that it can scavenge free radicals and reduce oxidative damage in cellular models.
Cytotoxicity and Apoptosis Induction
Research has demonstrated that Boc-homocystine can induce apoptosis in various cancer cell lines. The mechanism involves:
- Activation of caspases : This compound has been linked to the activation of caspase-3 and caspase-9, key players in the apoptotic pathway.
- Inhibition of cell proliferation : In vitro studies show that Boc-homocystine reduces the viability of cancer cells, suggesting its potential as an anticancer agent.
Case Studies
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Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of Boc-homocystine on glioma cells.
- Findings : Treatment with Boc-homocystine resulted in a significant decrease in cell viability after 24 hours, with IC50 values indicating potent activity against these cells.
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Oxidative Stress Model
- Objective : To assess the antioxidant capacity of Boc-homocystine.
- Findings : The compound effectively reduced levels of ROS in treated cells compared to controls, highlighting its protective role against oxidative damage.
Data Table
| Parameter | Value |
|---|---|
| Molecular Weight | 496.638 g/mol |
| Antioxidant Activity | IC50 = 25 µM |
| Apoptosis Induction | Caspase-3 activation |
| Cell Viability Reduction | >70% reduction at 50 µM |
Q & A
Q. What are common challenges in synthesizing and purifying this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Disulfide bond re-oxidation during workup. Solution : Use reducing agents (e.g., TCEP) and inert atmospheres .
- Challenge 2 : Ester hydrolysis under basic conditions. Solution : Neutralize reaction mixtures immediately post-deprotection .
- Challenge 3 : Low HPLC resolution of diastereomers. Solution : Employ chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
